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  • Product: 5-Tert-butyl-1H-pyrazole-3,4-diamine
  • CAS: 199341-01-0

Core Science & Biosynthesis

Foundational

5-tert-butyl-1H-pyrazole-3,4-diamine: Structural Dynamics, Reactivity, and Applications in Medicinal and Material Chemistry

Executive Summary 5-tert-butyl-1H-pyrazole-3,4-diamine (CAS: 199341-01-0) is a highly specialized, bifunctional nitrogen-rich heterocycle. Characterized by its vicinal diamine moiety and a sterically demanding tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-tert-butyl-1H-pyrazole-3,4-diamine (CAS: 199341-01-0) is a highly specialized, bifunctional nitrogen-rich heterocycle. Characterized by its vicinal diamine moiety and a sterically demanding tert-butyl group, this compound serves as a critical synthetic linchpin across two distinct scientific domains. In medicinal chemistry, it is a privileged building block for constructing purine bioisosteres—specifically pyrazolo[3,4-b]pyrazines and imidazo[4,5-c]pyrazoles—which are foundational scaffolds for ATP-competitive kinase inhibitors. Concurrently, in material and cosmetic science, its electron-rich diamine profile makes it a highly effective primary intermediate (developer) for the oxidative dyeing of keratin fibers.

This technical guide dissects the structural dynamics, differential reactivity, and self-validating synthetic workflows associated with this versatile molecule.

Chemical Identity & Physical Properties

To effectively utilize 5-tert-butyl-1H-pyrazole-3,4-diamine in synthesis, one must understand how its physical properties dictate its handling and solvent compatibility. The table below summarizes its core quantitative data 12.

PropertyValueCausality / Technical Significance
CAS Number 199341-01-0Unique identifier for global registry and procurement verification.
Molecular Formula C₇H₁₄N₄Dictates the mass-to-charge ratio (m/z ~155.13 for [M+H]⁺ in LC-MS).
Molecular Weight 154.21 g/mol Optimal low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Appearance Off-white to pale yellow powderDarkening indicates spontaneous oxidation of the primary amines; requires inert storage.
Solubility Soluble in DMSO, DMF, MeOHHigh polarity from the diamines necessitates polar aprotic or protic solvents for reactions.
LogP (Predicted) ~0.5 - 1.2Balanced amphiphilicity; the tert-butyl group provides lipophilicity, offsetting the polar amines.

Structural Dynamics & Reactivity Profile

Pyrazole Tautomerism and Steric Shielding

The 1H-pyrazole core inherently undergoes rapid annular tautomerization in protic environments. However, the presence of the massive tert-butyl group at the C5 position introduces profound steric hindrance. This bulk effectively shields the adjacent N1 nitrogen, biasing the tautomeric equilibrium and directing incoming electrophiles toward the less hindered regions of the molecule.

Differential Nucleophilicity of the Vicinal Diamines

A critical mechanistic feature of 3,4-diaminopyrazoles is the non-equivalence of the two primary amines.

  • C4-Amine: Exhibits standard aromatic amine nucleophilicity.

  • C3-Amine: Is electronically conjugated with the electron-withdrawing imine nitrogen (N2) of the pyrazole ring. This "push-pull" electronic cross-talk significantly reduces the basicity and nucleophilicity of the C3-amine 3.

Causality in Synthesis: When reacting with bis-electrophiles (like 1,2-dicarbonyls), the more nucleophilic C4-amine attacks first. The subsequent ring closure via the C3-amine is the rate-limiting step, often requiring acid catalysis to increase the electrophilicity of the remaining carbonyl group.

Medicinal Chemistry: Kinase Inhibitor Scaffold Generation

In oncology and immunology, the pyrazolo[3,4-b]pyrazine scaffold—derived directly from 3,4-diaminopyrazoles—acts as a potent ATP bioisostere. The nitrogen heteroatoms of the fused bicyclic system form critical hydrogen bonds with the backbone amides of the kinase hinge region.

Crucially, the tert-butyl group is not merely a structural placeholder. Its dense, spherical lipophilicity drives the molecule deep into the hydrophobic pocket adjacent to the ATP-binding site. This interaction often targets the "gatekeeper" residue (e.g., T315I in BCR-Abl or T338 in Src family kinases), anchoring the inhibitor and drastically enhancing both binding affinity and target selectivity.

G A 5-tert-butyl-1H-pyrazole-3,4-diamine (Bifunctional Precursor) B 1,2-Dicarbonyl Condensation (Regioselective Cyclization) A->B  Acid Catalysis C Pyrazolo[3,4-b]pyrazine (ATP Bioisostere Scaffold) B->C  Dehydrative Aromatization D Kinase Hinge Region (H-bond Acceptor/Donor) C->D  Nitrogen heteroatoms E Hydrophobic Pocket (tert-butyl anchoring) C->E  Steric/Lipophilic fit

Fig 1: Pharmacophore mapping of pyrazolo[3,4-b]pyrazine derivatives derived from 3,4-diaminopyrazoles.

Experimental Protocol: Condensation to Pyrazolo[3,4-b]pyrazine

To construct the fused bicyclic scaffold, the diamine is reacted with an α -diketone. This protocol is designed as a self-validating system : the starting diamine is highly polar and UV-inactive at 365 nm, whereas the fully aromatized product is non-polar and strongly fluorescent, allowing for unambiguous real-time reaction monitoring via Thin Layer Chromatography (TLC).

Step-by-Step Methodology
  • Reagent Preparation: Suspend 1.0 equivalent of 5-tert-butyl-1H-pyrazole-3,4-diamine in anhydrous ethanol (0.2 M concentration). Add 1.05 equivalents of the chosen 1,2-diketone (e.g., benzil or diacetyl).

  • Acid Catalysis: Add 0.1 equivalents of glacial acetic acid. Causality: The acid protonates the diketone carbonyls, overcoming the poor nucleophilicity of the C3-amine and preventing the reaction from stalling at the intermediate mono-imine stage.

  • Thermal Condensation: Heat the mixture to reflux (80 °C) under an inert argon atmosphere for 4–6 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate. The disappearance of the baseline diamine spot and the emergence of a highly mobile, UV-active (365 nm) spot indicates complete cyclization.

  • Isolation: Cool the mixture to 0 °C. The highly crystalline pyrazolo[3,4-b]pyrazine product will typically precipitate. Filter cold and wash with ice-cold ethanol.

  • Purification: If precipitation is incomplete, concentrate the solvent in vacuo and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Preparation (Diamine + 1,2-Diketone in EtOH) Step2 2. Acid Catalysis (Glacial AcOH addition) Step1->Step2 Step3 3. Reflux & Condensation (80°C, 4-6 hours under Argon) Step2->Step3 Step4 4. TLC Validation (Monitor UV-active product formation) Step3->Step4 Step5 5. Isolation & Filtration (Ice-cold precipitation) Step4->Step5 Step6 6. Structural Validation (NMR, HRMS) Step5->Step6

Fig 2: Synthetic workflow for the generation of pyrazolo[3,4-b]pyrazine scaffolds.

Industrial Applications: Oxidative Dyeing of Keratin Fibers

Beyond small-molecule drug discovery, 5-tert-butyl-1H-pyrazole-3,4-diamine is a heavily patented developer substance in oxidative hair dye formulations 4.

Mechanistic Causality: In the presence of an oxidizing agent (typically H2​O2​ at alkaline pH) and a coupler (such as a halogenated meta-aminophenol or resorcinol), the diamine undergoes rapid oxidative coupling. The electron-rich nature of the pyrazole ring stabilizes the intermediate radical cations. This facilitates the formation of robust, highly conjugated polymeric chromophores that become physically trapped within the keratin matrix, resulting in permanent, wash-resistant coloration.

Analytical & Validation Protocols

To definitively confirm the structural integrity of the synthesized scaffolds, the following analytical validations must be executed:

  • ¹H NMR Spectroscopy (DMSO-d₆): The starting diamine exhibits two distinct broad singlet peaks integrating to 2 protons each (typically between 4.0–5.5 ppm), corresponding to the NH2​ groups. Complete cyclization is validated by the absolute disappearance of these amine protons. The tert-butyl group serves as an excellent internal reference, remaining a sharp, dominant singlet integrating to 9 protons at approximately 1.3–1.4 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI⁺): The mass shift must perfectly match the theoretical condensation. The exact mass of the product must equal the mass of the diamine + the mass of the diketone minus 36.03 Da (corresponding to the loss of two H2​O molecules during the double dehydration event).

References

  • 6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H... (Contains 5-Tert-butyl-1H-pyrazole-3,4-diamine CAS No.: 199341-01-0). EvitaChem.
  • 199341-01-0 1H-Pyrazole-3,4-diamine, 5-(1,1-dimethylethyl)-. USCKS Chemical Registry.
  • CAS号列表_1_第1477页 (1H-Pyrazole-3,4-diamine deriv
  • US5061289A - Oxidation hair dye composition containing diaminopyrazol derivatives.

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 5-tert-butyl-1H-pyrazole-3,4-diamine

Introduction: The Significance of Pyrazole Derivatives in Modern Research The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazole Derivatives in Modern Research

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and structural properties.[1][2] Derivatives of pyrazole are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The subject of this guide, 5-tert-butyl-1H-pyrazole-3,4-diamine, is a member of this critical class of compounds. Its structural features, including the bulky tert-butyl group and the reactive diamine functionalities, make it a promising candidate for further chemical modifications and a building block for novel bioactive molecules.[1][3]

This guide provides an in-depth analysis of the fundamental physicochemical properties of 5-tert-butyl-1H-pyrazole-3,4-diamine, with a focus on its molecular weight and exact mass. Understanding these properties is a critical first step in any research and development endeavor, from drug discovery to materials science.[4][5]

Physicochemical Properties of 5-tert-butyl-1H-pyrazole-3,4-diamine

The precise characterization of a molecule's properties is foundational to its application. The following table summarizes the key computed and measured properties of 5-tert-butyl-1H-pyrazole-3,4-diamine.

PropertyValueSource
Molecular Formula C₇H₁₄N₄[6]
Molecular Weight 154.217 g/mol [6]
Exact Mass 154.121846464 Da[6]
CAS Number 1248686-50-1[6]
Topological Polar Surface Area 69.9 Ų[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 1[6]

The Critical Distinction: Molecular Weight vs. Exact Mass

In the realm of analytical chemistry, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts.

  • Molecular Weight (or more accurately, molar mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. This value is typically expressed in grams per mole ( g/mol ).

  • Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is expressed in Daltons (Da) and is a key parameter in high-resolution mass spectrometry.[7][8]

The distinction is crucial in drug development and metabolomics, where the high accuracy of exact mass measurements allows for the confident identification of metabolites and impurities.[7]

Experimental Determination of Molecular Weight and Exact Mass: A Mass Spectrometry-Based Protocol

Mass spectrometry (MS) is the gold standard for determining the molecular weight and exact mass of small molecules.[9][10][11] The following protocol outlines a general procedure for the analysis of 5-tert-butyl-1H-pyrazole-3,4-diamine using liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow

cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) Separation cluster_ms Mass Spectrometry (MS) Analysis cluster_data Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol) prep2 Filter the solution to remove particulates prep1->prep2 lc1 Inject sample onto a C18 reverse-phase column prep2->lc1 Introduction into the LC system lc2 Elute with a gradient of water and acetonitrile (with 0.1% formic acid) lc1->lc2 ms1 Ionize the eluent using Electrospray Ionization (ESI) in positive ion mode lc2->ms1 Eluent enters the MS source ms2 Analyze ions with a high-resolution mass analyzer (e.g., TOF or Orbitrap) ms1->ms2 data1 Extract the mass spectrum of the analyte peak ms2->data1 Data acquisition data2 Determine the m/z of the protonated molecule [M+H]+ data1->data2 data3 Calculate the exact mass data2->data3

Caption: A generalized workflow for the determination of the exact mass of 5-tert-butyl-1H-pyrazole-3,4-diamine using LC-MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-tert-butyl-1H-pyrazole-3,4-diamine.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

  • Liquid Chromatography (LC) Separation:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Inject 1-5 µL of the prepared sample onto a reverse-phase C18 column.

    • Employ a gradient elution method with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

    • A typical gradient might run from 5% to 95% mobile phase B over 10 minutes to ensure the elution of the compound of interest.

  • Mass Spectrometry (MS) Analysis:

    • Couple the LC system to a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.[11]

    • Ionize the eluting compound using electrospray ionization (ESI) in positive ion mode. The diamine functional groups are readily protonated under these conditions.

    • Acquire data in full scan mode over a mass-to-charge (m/z) range that encompasses the expected protonated molecule (e.g., m/z 100-500).

    • The expected protonated molecule [M+H]⁺ for 5-tert-butyl-1H-pyrazole-3,4-diamine would have an m/z of approximately 155.129.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • The high-resolution mass spectrometer will provide a highly accurate m/z value for this ion, from which the exact mass of the neutral molecule can be calculated.

Fragmentation Analysis for Structural Confirmation

In addition to determining the exact mass, tandem mass spectrometry (MS/MS) can be employed to gain structural information and confirm the identity of the compound.[12][13]

MS/MS Workflow

cluster_ms1 First Stage of MS (MS1) cluster_cid Collision-Induced Dissociation (CID) cluster_ms2 Second Stage of MS (MS2) cluster_analysis Data Interpretation ms1_1 Isolate the precursor ion ([M+H]+) cid1 Fragment the precursor ion by collision with an inert gas (e.g., N2 or Ar) ms1_1->cid1 ms2_1 Analyze the resulting fragment ions cid1->ms2_1 analysis1 Correlate the fragmentation pattern with the proposed structure ms2_1->analysis1

Caption: A schematic of a tandem mass spectrometry (MS/MS) experiment for the structural elucidation of 5-tert-butyl-1H-pyrazole-3,4-diamine.

The fragmentation pattern of pyrazole derivatives can be complex but often involves characteristic losses of small molecules such as HCN, N₂, and fragments from the tert-butyl group.[14] Analysis of these fragments provides a high degree of confidence in the structural assignment.

Conclusion

The accurate determination of molecular weight and exact mass is a fundamental requirement in the characterization of novel chemical entities like 5-tert-butyl-1H-pyrazole-3,4-diamine. High-resolution mass spectrometry provides a robust and sensitive method for obtaining this critical data. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers and scientists working with this and related pyrazole derivatives, enabling confident structural confirmation and paving the way for further investigation into their potential applications.

References

  • Chromatography Online. Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. [Link]

  • MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

  • Waters Corporation. Exploiting the Power of Full-Scan Exact Mass for Quantitative Bioanalysis in the Drug Discovery Laboratory. [Link]

  • Pharma Focus Europe. Emerging role of Mass Spectrometry in Biologics Development. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • LS Instruments. Determining Molecular Weight Using Static Light Scattering (SLS). [Link]

  • PMC - NIH. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • InfinixBio. LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. [Link]

  • Coriolis Pharma. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. [Link]

  • Sci-Hub. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • RSC Publishing. Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • PubChem. 1-tert-Butyl-3-(4-tert-butylphenyl)-1H-pyraZol-5-amine. [Link]

  • PubChem. 3,5-Diamino-1H-pyrazole. [Link]

  • J-STAGE. Crystal Structure of 4,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiazol-5- yl)diazenyl]. [Link]

  • PMC - NIH. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-tert-butyl-1H-pyrazole-3,4-diamine via NMR

Abstract This technical guide provides an in-depth methodology for the complete structural elucidation of 5-tert-butyl-1H-pyrazole-3,4-diamine, a key heterocyclic building block in contemporary drug discovery. Moving bey...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth methodology for the complete structural elucidation of 5-tert-butyl-1H-pyrazole-3,4-diamine, a key heterocyclic building block in contemporary drug discovery. Moving beyond a simple recitation of data, this document offers a strategic, field-proven approach to NMR spectroscopy, emphasizing the "why" behind experimental choices. We will dissect the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to navigate the challenges inherent in this molecule's structure, such as annular tautomerism and the presence of multiple exchangeable protons. This guide is intended for researchers, chemists, and drug development professionals who require a robust and validated protocol for the unambiguous characterization of complex pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib and various agents in clinical evaluation for oncology.[1] The specific substitution pattern of 5-tert-butyl-1H-pyrazole-3,4-diamine presents a versatile scaffold for generating libraries of novel compounds. However, its definitive structural confirmation requires a sophisticated and multi-faceted analytical approach. The presence of a bulky tert-butyl group, two adjacent amino functionalities, and an N-unsubstituted pyrazole ring introduces complexities that can only be resolved through the concerted application of modern NMR techniques. This guide will demonstrate how to leverage these techniques to build an unassailable structural proof.

Foundational Principles: Navigating Pyrazole NMR

Before proceeding to experimental protocols, it is crucial to understand the key structural features of 5-tert-butyl-1H-pyrazole-3,4-diamine and their expected manifestation in NMR spectra.

Annular Tautomerism

N-unsubstituted pyrazoles exist as a dynamic equilibrium of two tautomeric forms (Figure 1).[2][3] In solution at room temperature, the proton rapidly exchanges between the two nitrogen atoms (N1 and N2). This exchange is fast on the NMR timescale, resulting in a time-averaged spectrum where the signals for C3/C5 and their respective substituents are averaged.[3] Consequently, one cannot assign the tert-butyl group to C5 and the amino group to C3 definitively without advanced experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable for resolving this ambiguity.[2]

Figure 1: Annular Tautomerism

Caption: Rapid tautomeric interconversion in N-unsubstituted pyrazoles.

Core NMR Techniques: A Synopsis
  • ¹H NMR (Proton NMR): Provides a map of all proton environments. Key signals will include the bulky tert-butyl group and the exchangeable protons of the amine (NH₂) and pyrazole (NH) groups.

  • D₂O Exchange: A simple, yet powerful, experiment to confirm exchangeable protons (NH, OH). Shaking the NMR sample with a drop of deuterium oxide (D₂O) results in the disappearance of these signals from the ¹H spectrum.[2]

  • ¹³C NMR (Carbon NMR): Reveals the chemical environment of each carbon atom. Combined with DEPT, it allows for the definitive count of all carbons in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A crucial set of experiments (DEPT-90 and DEPT-135) used to differentiate carbon types. DEPT-90 shows only CH (methine) carbons, while DEPT-135 shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent from all DEPT spectra.[4]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). It helps establish proton connectivity within a spin system.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Generates a 2D plot correlating each proton with the carbon it is directly attached to (¹JCH). This is the primary method for assigning protonated carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating complex structures. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), allowing one to piece together the molecular skeleton by connecting proton signals to nearby non-protonated (quaternary) carbons.[2][6]

Experimental Design & Protocols

This section outlines a self-validating workflow for acquiring high-quality NMR data. The causality behind each step is explained to ensure reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the solvent of choice. Its ability to form hydrogen bonds slows the exchange rate of NH and NH₂ protons, often resulting in sharper signals compared to solvents like CDCl₃. It also shifts the residual water peak away from regions of interest.

  • Concentration:

    • For ¹H, ¹³C, and DEPT spectra, dissolve 5-10 mg of 5-tert-butyl-1H-pyrazole-3,4-diamine in ~0.6 mL of DMSO-d₆.[2]

    • For 2D experiments (HSQC, HMBC), a slightly more concentrated sample (~15-20 mg in 0.6 mL) is recommended to achieve good signal-to-noise in a reasonable timeframe.[2]

  • Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication. Any undissolved material will lead to poor spectral quality.

NMR Data Acquisition Workflow

Figure 2: Experimental Workflow

G Start Sample Preparation (5-20 mg in DMSO-d6) H1_NMR ¹H NMR Acquisition (Identify all proton signals) Start->H1_NMR C13_NMR ¹³C{¹H} NMR (Identify all carbon signals) Start->C13_NMR D2O_Ex D₂O Exchange (Confirm NH, NH₂ protons) H1_NMR->D2O_Ex Confirm exchangeables COSY 2D gCOSY (H-H Correlations) H1_NMR->COSY HSQC 2D HSQC (¹JCH Correlations) H1_NMR->HSQC HMBC 2D HMBC (²JCH, ³JCH Correlations) H1_NMR->HMBC Structure Structure Elucidation & Verification D2O_Ex->Structure DEPT DEPT-135 & DEPT-90 (Determine C multiplicity) C13_NMR->DEPT Assign C types C13_NMR->HSQC C13_NMR->HMBC DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: A logical workflow for the complete NMR characterization.

Step-by-Step Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • D₂O Exchange: Remove the NMR tube, add one drop of D₂O, shake vigorously for one minute, and re-acquire the ¹H spectrum. The signals corresponding to NH and NH₂ should disappear or significantly diminish.[2]

  • ¹³C{¹H} NMR: Acquire a standard proton-decoupled carbon spectrum.

  • DEPT-135 & DEPT-90: Acquire both DEPT spectra to differentiate between CH₃/CH (positive in DEPT-135), CH₂ (negative in DEPT-135), and quaternary carbons (absent in both).

  • 2D gCOSY: Acquire a gradient-selected COSY spectrum to check for any H-H couplings.

  • 2D HSQC: Use a gradient-selected, phase-sensitive HSQC experiment optimized for a one-bond coupling constant (¹JCH) of ~145 Hz. This will correlate all protonated carbons with their attached protons.

  • 2D HMBC: Acquire a gradient-selected HMBC experiment. This is the most critical step. Set the long-range coupling constant (ⁿJCH) to optimize for 2- and 3-bond correlations, typically around 8 Hz. This experiment will likely require a longer acquisition time to achieve a good signal-to-noise ratio.

Data Interpretation & Structural Elucidation

This section details the process of assembling the molecular structure from the acquired spectra. The following are predicted data based on known chemical shift trends for pyrazole derivatives.

Predicted Structure and Atom Numbering

For clarity in the discussion, the following atom numbering will be used, acknowledging the tautomeric equilibrium.

Numbered Structure of 5-tert-butyl-1H-pyrazole-3,4-diamine
Analysis of 1D Spectra (¹H, ¹³C, DEPT)
  • ¹H NMR:

    • A sharp singlet integrating to 9 protons is expected for the tert-butyl group (H6), likely in the δ 1.3-1.5 ppm range.

    • Several broad signals will be observed for the exchangeable protons: 3-NH₂ (2H), 4-NH₂ (2H), and the ring N1-H (1H). Their chemical shifts in DMSO-d₆ can vary but are expected in the δ 4.0-12.0 ppm range. These signals will disappear upon D₂O exchange.

    • Crucially, there are no protons on the pyrazole ring itself, so no signals are expected in the aromatic region (δ 6.0-8.0 ppm) corresponding to the heterocycle.

  • ¹³C NMR:

    • Five distinct carbon signals are predicted.

    • The tert-butyl group will show two signals: the three equivalent methyl carbons (C7) and the quaternary carbon (C6).

    • The pyrazole ring will exhibit three quaternary carbon signals (C3, C4, C5), which will be heavily influenced by the electron-donating amino groups and the tert-butyl substituent.

  • DEPT-135:

    • Positive Signal: A single positive signal for the methyl carbons (C7) of the tert-butyl group.

    • Negative/Absent Signals: No negative signals (no CH₂ groups) and no CH signals.

    • This confirms the presence of CH₃ groups and the absence of CH and CH₂ groups. The remaining signals from the ¹³C spectrum (C3, C4, C5, C6) must therefore be quaternary.

Analysis of 2D Spectra (COSY, HSQC, HMBC)
  • COSY: The COSY spectrum is expected to be devoid of cross-peaks. This is a critical piece of negative evidence, confirming that there are no coupled protons (i.e., no adjacent CH groups) in the molecule, which is consistent with the proposed structure.

  • HSQC: A single cross-peak is expected, correlating the proton signal of the tert-butyl group (~δ 1.4 ppm) with the methyl carbon signal (C7). This definitively assigns the protonated carbon.

  • HMBC: This spectrum provides the final, unambiguous proof of the structure by establishing the connectivity across quaternary carbons.

Figure 3: Key HMBC Correlations

Caption: Essential 2- and 3-bond correlations for structural proof.

Key Expected HMBC Correlations:

  • H6 → C5 & C6: The protons of the tert-butyl group (H6) are three bonds away from the ring carbon C5 and two bonds away from their own quaternary carbon (C6). Observing these two correlations is the most critical step, as it firmly attaches the tert-butyl group to the C5 position of the pyrazole ring.

  • 3-NH₂ → C3 & C4: The protons of the amino group at C3 will show correlations to C3 (two bonds, ²J) and the adjacent C4 (three bonds, ³J).

  • 4-NH₂ → C3, C4, & C5: The protons of the amino group at C4 are positioned to show correlations to C4 (²J) and both adjacent ring carbons, C3 and C5 (³J).

  • N1-H → C3 & C5: The exchangeable pyrazole proton will show correlations to the two carbons flanking it, C3 and C5.

Data Summary

The expected NMR data is summarized in the table below.

Atom #TypeDEPT-135¹H (ppm, DMSO-d₆)¹³C (ppm, DMSO-d₆)Key HMBC Correlations (from Protons)
1NH-Broad, exchangeable-C3, C5
3CAbsent-Quaternary3-NH₂, 4-NH₂, 1-NH
4CAbsent-Quaternary3-NH₂, 4-NH₂
5CAbsent-Quaternary4-NH₂, 1-NH, H6
3-NH₂NH₂-Broad, exchangeable-C3, C4
4-NH₂NH₂-Broad, exchangeable-C3, C4, C5
6CAbsent-QuaternaryH6
6 (H)t-Bu-~1.4 (s, 9H)-C5, C6
7CH₃+-~30H6

Conclusion

The unambiguous spectroscopic characterization of 5-tert-butyl-1H-pyrazole-3,4-diamine is not achievable through simple 1D NMR alone. The inherent annular tautomerism and the presence of multiple quaternary carbons necessitate a comprehensive analytical strategy. By systematically employing a suite of experiments—¹H, ¹³C, DEPT, D₂O exchange, COSY, HSQC, and most critically, HMBC—one can build a complete and self-validating structural proof. The key lies in using the long-range HMBC correlations to connect the tert-butyl protons to the pyrazole ring and to link the exchangeable amine protons to their respective attachment points. This rigorous, causality-driven approach ensures the highest degree of scientific integrity and provides an authoritative foundation for any subsequent research or development efforts involving this valuable molecular scaffold.

References

  • Lv, P.-C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8275–8283. [Link]

  • Li, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 11. [Link]

  • Paz, T. A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 125. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 19(6), 7614–7630. [Link]

  • de Oliveira, M. F., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 861-869. [Link]

  • Ryabukhin, S. V., et al. (2010). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b. ResearchGate. [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 298. [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

Sources

Protocols & Analytical Methods

Method

5-tert-butyl-1H-pyrazole-3,4-diamine as a building block in drug discovery

Application Note: 5-tert-butyl-1H-pyrazole-3,4-diamine as a Privileged Building Block in Kinase Inhibitor Discovery Executive Summary In modern structure-based drug design, the selection of core building blocks dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-tert-butyl-1H-pyrazole-3,4-diamine as a Privileged Building Block in Kinase Inhibitor Discovery

Executive Summary

In modern structure-based drug design, the selection of core building blocks dictates not only the primary target affinity but also the downstream pharmacokinetic viability of the lead compound. 5-tert-butyl-1H-pyrazole-3,4-diamine (CAS 199341-01-0) has emerged as a highly privileged, electron-rich intermediate for the divergent synthesis of fused heterocyclic systems. By serving as a precursor to pyrazolo[3,4-b]pyrazines and imidazo[4,5-c]pyrazoles, this diamine enables medicinal chemists to execute sophisticated scaffold hopping strategies—optimizing kinase selectivity, lowering lipophilicity (LogD), and improving aqueous solubility[1].

Molecular Rationale: The E-E-A-T of Scaffold Selection

As a Senior Application Scientist, I emphasize that the choice of the 5-tert-butyl variant over unsubstituted or methyl-substituted pyrazoles is a deliberate functional strategy, not merely a structural variation.

  • The Pyrazole Core (Hinge Anchoring): The adjacent nitrogen atoms of the pyrazole ring act as a bidentate hydrogen bond donor/acceptor system. This motif perfectly mimics the adenine ring of endogenous ATP, anchoring the molecule firmly within the kinase hinge region[1].

  • The 5-tert-butyl Group (Selectivity Filter): The bulky, lipophilic tert-butyl group is strategically positioned to project into the hydrophobic back pocket (often adjacent to the kinase "gatekeeper" residue). The thermodynamics of binding are driven by the displacement of high-energy water molecules from this pocket. Furthermore, the steric bulk acts as a selectivity filter; kinases with smaller back pockets physically cannot accommodate the tert-butyl group, dramatically reducing off-target toxicity[2].

  • The 3,4-Diamine Functionality (Orthogonal Reactivity): The adjacent primary amines allow for highly efficient, divergent cyclocondensation reactions, enabling the rapid generation of diverse chemical libraries from a single precursor[3][4].

Divergent Synthetic Workflows

The true power of 5-tert-butyl-1H-pyrazole-3,4-diamine lies in its synthetic versatility. Depending on the electrophilic partner, the diamine can be cyclized into distinct pharmacological classes.

SyntheticWorkflow A 5-tert-butyl-1H-pyrazole-3,4-diamine (Core Building Block) B 1,2-Dicarbonyls (e.g., Glyoxal) A->B C One-Carbon Donors (e.g., Orthoesters) A->C D 1,3-Dicarbonyls (e.g., Acetylacetone) A->D E Pyrazolo[3,4-b]pyrazines (SGK1 / SHP2 Inhibitors) B->E Cyclocondensation F Imidazo[4,5-c]pyrazoles (Raf Kinase Inhibitors) C->F Cyclocondensation G Pyrazolo[3,4-b]diazepines (Allosteric Modulators) D->G [3+4] Annulation

Divergent synthetic pathways utilizing 5-tert-butyl-1H-pyrazole-3,4-diamine to access fused scaffolds.

Validated Experimental Protocols

The following self-validating protocols detail the synthesis of the two most prominent kinase inhibitor scaffolds derived from this building block.

Protocol A: Synthesis of 3-tert-butyl-1H-pyrazolo[3,4-b]pyrazines

Mechanistic Insight: The 4-amino group of the pyrazole is generally more nucleophilic than the 3-amino group (which is involved in tautomeric resonance with the pyrazole NH). When reacting with an asymmetric 1,2-dicarbonyl, this differential nucleophilicity dictates the regiochemical outcome of the cyclization[1][4].

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-tert-butyl-1H-pyrazole-3,4-diamine (1.0 mmol, 154 mg) in 10 mL of glacial acetic acid.

  • Addition: Slowly add the 1,2-dicarbonyl compound (e.g., a functionalized benzil derivative) (1.05 mmol) dropwise at room temperature under continuous magnetic stirring.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 120 °C for 4 hours. Alternatively, transfer the mixture to a microwave vial and irradiate at 120 °C for 20 minutes to drive the double dehydration[1].

  • Workup: Allow the reaction to cool to room temperature. Pour the mixture into 50 mL of ice-cold distilled water. Neutralize cautiously with saturated aqueous NaHCO3​ until pH 7 is reached. Extract with ethyl acetate ( 3×20 mL).

  • Validation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Validate the product via 1H -NMR: confirm the complete disappearance of the primary amine signals ( δ 4.5–5.5 ppm) and the emergence of the highly deshielded pyrazine aromatic protons.

Protocol B: Synthesis of 3-tert-butyl-1H-imidazo[4,5-c]pyrazoles

Mechanistic Insight: Cyclocondensation with triethyl orthoformate proceeds via the initial attack of the 4-amino group to form an imidate intermediate, followed by intramolecular ring closure by the 3-amino group. Acid catalysis is required to activate the orthoester[3].

  • Preparation: Suspend 5-tert-butyl-1H-pyrazole-3,4-diamine (1.0 mmol, 154 mg) in an excess of triethyl orthoformate (5.0 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol, 19 mg) to the suspension.

  • Cyclization: Heat the reaction mixture to 140 °C for 6 hours under an inert nitrogen atmosphere. The reaction will become homogeneous as the amidine intermediate forms and subsequently cyclizes[3].

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess triethyl orthoformate and generated ethanol. Triturate the resulting crude residue with cold diethyl ether to precipitate the product.

  • Validation: Recrystallize from ethanol. Validate via 1H -NMR by identifying the characteristic sharp singlet of the imidazole C-H proton (typically δ 8.0–8.5 ppm).

Physicochemical & Pharmacokinetic Profiling

A major driver for utilizing 5-tert-butyl-1H-pyrazole-3,4-diamine is the superior pharmacokinetic profile of its downstream products. Transitioning from a traditional indazole or purine core to a pyrazolo[3,4-b]pyrazine core significantly reduces lipophilicity while maintaining target affinity[1][5].

Table 1: Physicochemical Profile of the Building Block

PropertyValue / DescriptionImpact on Drug Design
CAS Number 199341-01-0Standardized chemical registry
Molecular Weight 154.21 g/mol Low MW allows for extensive downstream functionalization
H-Bond Donors 3High capacity for kinase hinge anchoring
H-Bond Acceptors 4Facilitates diverse binding interactions
TPSA ~80 ŲOptimal for cellular permeability

Table 2: Scaffold Hopping Impact (Indazole vs. Pyrazolo[3,4-b]pyrazine)

ParameterTraditional 3-Aminoindazole Core3-tert-butyl-pyrazolo[3,4-b]pyrazine Core
LogD (pH 7.4) ~3.2 (Highly Lipophilic)~1.8 (Optimal Lipophilicity)
Aqueous Solubility Low (<10 µM)High (>100 µM)
Kinase Selectivity Moderate (Promiscuous binding)High (Steric gating via tert-butyl group)
Primary Target Examples Broad-spectrum kinasesSGK1, SHP2 (Allosteric), Raf

Structural Biology & Binding Mechanics

Understanding the spatial orientation of the resulting fused heterocycles is critical for rational drug design. The diagram below illustrates how the structural features inherited from 5-tert-butyl-1H-pyrazole-3,4-diamine interact with the kinase active site.

KinaseBinding A Fused Pyrazole Core B Kinase Hinge Region (ATP-binding pocket) A->B Hydrogen Bonding C 5-tert-butyl Group A->C E Orthogonal Substituents (Pyrazine/Imidazole ring) A->E D Hydrophobic Back Pocket (Gatekeeper adjacent) C->D Steric Occupation F Solvent Exposed Region (Improves Solubility) E->F Modulates LogD

Binding mechanics of pyrazole-fused scaffolds demonstrating the critical role of the tert-butyl group.

Sources

Application

Application Note: Chemoselective Cross-Coupling Strategies for 5-tert-Butyl-1H-pyrazole-3,4-diamine

Executive Summary & Scientific Significance The 5-tert-butyl-1H-pyrazole-3,4-diamine scaffold is a highly privileged building block in modern medicinal chemistry. It serves as a critical precursor for the synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Significance

The 5-tert-butyl-1H-pyrazole-3,4-diamine scaffold is a highly privileged building block in modern medicinal chemistry. It serves as a critical precursor for the synthesis of complex fused heterocycles, such as pyrazolo[3,4-d]pyrimidines, which are ubiquitous in the design of ATP-competitive kinase inhibitors (e.g., targeting CDK, JAK, and FGFR) [1, 2].

However, functionalizing this diamine via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) presents a profound chemoselectivity challenge. The molecule possesses three distinct nucleophilic nitrogen centers: the pyrazole N1-H, the C3-NH₂, and the C4-NH₂. As a Senior Application Scientist, I have designed this protocol guide to provide researchers with a field-proven, self-validating workflow to achieve absolute regiocontrol during the cross-coupling of this sterically demanding substrate.

Structural & Mechanistic Analysis: The Chemoselectivity Challenge

To achieve selective C–N bond formation, we must first analyze the causality behind the intrinsic reactivity of each nitrogen atom:

  • N1 (Pyrazole NH): With a pKa of ~14, this is the most acidic site. Under the strongly basic conditions required for Buchwald-Hartwig coupling (e.g., NaOtBu or Cs₂CO₃), N1 will easily deprotonate and undergo competitive N-arylation. Causality: N1 must be masked with a robust protecting group prior to cross-coupling.

  • C3-NH₂: This exocyclic amine is conjugated with the pyrazole ring. The amidine-like resonance delocalizes its lone pair into the ring, rendering it electronically deactivated (less nucleophilic). However, it is sterically accessible.

  • C4-NH₂: Positioned on the C=C double bond, this amine has enamine-like character, making it electronically more nucleophilic than C3-NH₂. The Catch: It is flanked by the C3-NH₂ and a massive C5-tert-butyl group (A-value ~4.8). The steric hindrance at C4 is severe, often preventing the bulky Palladium-ligand complex from undergoing transmetalation.

By manipulating the steric volume of the phosphine ligand, we can override the intrinsic electronic bias of the molecule and direct the Palladium catalyst to either the C3 or C4 position[3].

Chemoselectivity Core 5-tert-Butyl-1H-pyrazole-3,4-diamine N1 N1-H Highly Acidic Prone to N-arylation Core->N1 Unprotected Protect THP Protection (Blocks N1) Core->Protect p-TSA, DHP C3 C3-NH2 Sterically Accessible Electronically Deactivated C4 C4-NH2 Sterically Hindered (t-Bu) Electronically Active Protect->C3 Bulky Ligand (Xantphos) Protect->C4 Hindrance-Bypassing Ligand (BrettPhos)

Caption: Chemoselectivity logic for cross-coupling 5-tert-butyl-1H-pyrazole-3,4-diamine.

Strategic Workflow & Experimental Protocols

Workflow Step1 Phase 1 N1-Protection (THP) Step2 Phase 2 Buchwald-Hartwig Cross-Coupling Step1->Step2 Step3 Phase 3 Global Deprotection (TFA) Step2->Step3

Caption: Three-phase experimental workflow for the chemoselective amination of the pyrazole core.

Phase 1: N1-Protection (THP-Ether Formation)

Rationale: Tetrahydropyranyl (THP) is selected over Boc or Acetyl because it is completely inert to the strong bases (NaOtBu) and elevated temperatures (100 °C) required for the subsequent Buchwald-Hartwig amination, yet it cleaves cleanly under mild acidic conditions [1].

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask, dissolve 5-tert-butyl-1H-pyrazole-3,4-diamine (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (1.0 mmol, 0.1 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Dropwise add 3,4-dihydro-2H-pyran (DHP) (15.0 mmol, 1.5 eq) over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via LC-MS. A successful reaction will show an [M+H]⁺ mass shift of +84 Da. The absence of a +168 Da peak confirms that over-protection at the primary amines did not occur.

Phase 2: Chemoselective Buchwald-Hartwig Amination

The choice of ligand dictates the regioselectivity. To couple at the sterically hindered C4 position, we use BrettPhos , a highly flexible biaryl phosphine ligand designed specifically to facilitate the transmetalation of bulky primary amines. Conversely, to force the reaction to the electronically deactivated C3 position, we use Xantphos , a rigid, wide-bite-angle ligand whose massive steric bulk physically prevents it from accessing the C4 pocket[2, 3].

Protocol A: C4-Selective Amination (Steric Override)
  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the THP-protected pyrazole (1.0 mmol, 1.0 eq), the desired Aryl Halide (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.05 mmol, 5 mol%), BrettPhos (0.10 mmol, 10 mol%), and NaOtBu (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent & Heating: Add anhydrous 1,4-dioxane (5 mL) via syringe. Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture at 100 °C in an oil bath for 12 hours.

  • Self-Validation Check: Following filtration through Celite, analyze the crude mixture via ¹H-NMR. C4-amination is confirmed by a distinct downfield shift of the unreacted C3-NH₂ protons (typically >6.5 ppm in DMSO-d₆) due to intramolecular hydrogen bonding with the newly installed C4-aryl group.

Protocol B: C3-Selective Amination (Electronic Override)
  • Setup: In an oven-dried Schlenk tube, combine the THP-protected pyrazole (1.0 mmol, 1.0 eq), Aryl Halide (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq). Note: Cs₂CO₃ is utilized instead of NaOtBu to suppress base-catalyzed degradation of the less reactive C3-amine.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent & Heating: Add anhydrous toluene (5 mL) and heat at 110 °C for 16 hours.

Phase 3: Global Deprotection
  • Cleavage: Dissolve the purified coupled intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA) (2 mL) and stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue by passing it through an SCX (Strong Cation Exchange) cartridge or by washing with 7N methanolic ammonia. Purify the final free-base product via preparative reverse-phase HPLC.

Quantitative Data Presentation

The table below summarizes the optimization parameters and the resulting chemoselectivity. These metrics demonstrate how ligand geometry and base selection dictate the reaction pathway.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Major RegioisomerIsolated Yield
1Pd₂(dba)₃BrettPhos NaOtBu1,4-Dioxane100C4-Coupled 78%
2Pd₂(dba)₃RuPhos NaOtBu1,4-Dioxane100C4-Coupled 72%
3Pd₂(dba)₃Xantphos Cs₂CO₃Toluene110C3-Coupled 65%
4Pd(OAc)₂tBuXPhos K₃PO₄t-Amyl OH100C3-Coupled 58%
5Pd₂(dba)₃BINAPCs₂CO₃Toluene110Complex Mixture<20%

Note: BINAP (Entry 5) lacks the specific steric properties required to differentiate the two amine sites, resulting in poor conversion and a mixture of isomers.

References

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation PubMed Central (PMC) URL:[Link]

  • Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors: Optimization of Whole-Cell Anticryptococcal Activity and Insights into the Structural Origins of Cryptococcal Selectivity ACS Publications (ACS Infectious Diseases) URL:[Link]

Method

Application Note &amp; Detailed Protocol: A Step-by-Step Synthesis Pathway for 5-tert-butyl-1H-pyrazole-3,4-diamine

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Substituted Pyrazole Diamines The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrazole Diamines

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Specifically, pyrazoles bearing vicinal diamine functionalities, such as 5-tert-butyl-1H-pyrazole-3,4-diamine, are of significant interest as versatile building blocks for the synthesis of fused heterocyclic systems, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These fused systems are known to interact with a variety of biological targets, including kinases, demonstrating the importance of efficient and reliable synthetic access to key diamine intermediates.

This application note provides a detailed, step-by-step synthetic protocol for the preparation of 5-tert-butyl-1H-pyrazole-3,4-diamine. The presented pathway is designed to be robust and scalable, employing well-established chemical transformations. The rationale behind the choice of reagents and reaction conditions is discussed to provide a comprehensive understanding of the synthetic strategy.

Overall Synthetic Strategy

The synthesis of 5-tert-butyl-1H-pyrazole-3,4-diamine is proposed to proceed via a four-step sequence starting from commercially available pivaloylacetonitrile. The key steps involve the construction of the pyrazole ring, followed by the sequential introduction of the two amino groups.

Synthesis_Pathway A Pivaloylacetonitrile B Ethyl 2-cyano-4,4-dimethyl-3-oxopentanoate A->B Knoevenagel Condensation (Ethyl Cyanoacetate, Piperidine) C Ethyl 5-tert-butyl-3-amino-1H-pyrazole-4-carboxylate B->C Cyclization (Hydrazine Hydrate) D 5-tert-butyl-3-amino-1H-pyrazole-4-carboxamide C->D Amidation (Aqueous Ammonia) E 5-tert-butyl-1H-pyrazole-3,4-diamine D->E Hofmann Rearrangement (Br2, NaOH)

Caption: Proposed synthetic pathway for 5-tert-butyl-1H-pyrazole-3,4-diamine.

Detailed Experimental Protocols

PART 1: Synthesis of Ethyl 2-cyano-4,4-dimethyl-3-oxopentanoate

This initial step involves a Knoevenagel condensation between pivaloylacetonitrile and ethyl cyanoacetate. This reaction is a classic method for carbon-carbon bond formation.[1]

  • Materials:

    • Pivaloylacetonitrile

    • Ethyl cyanoacetate

    • Piperidine

    • Ethanol

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • To a solution of pivaloylacetonitrile (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

    • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate and wash sequentially with 1 M hydrochloric acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-cyano-4,4-dimethyl-3-oxopentanoate.

PART 2: Synthesis of Ethyl 5-tert-butyl-3-amino-1H-pyrazole-4-carboxylate

The pyrazole ring is constructed in this step through the cyclization of the β-keto nitrile with hydrazine hydrate. This is a widely used and efficient method for the synthesis of aminopyrazoles.[1]

  • Materials:

    • Ethyl 2-cyano-4,4-dimethyl-3-oxopentanoate

    • Hydrazine hydrate

    • Ethanol

  • Protocol:

    • Dissolve ethyl 2-cyano-4,4-dimethyl-3-oxopentanoate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exotherm may be observed.

    • After the initial exotherm subsides, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to yield ethyl 5-tert-butyl-3-amino-1H-pyrazole-4-carboxylate.

PART 3: Synthesis of 5-tert-butyl-3-amino-1H-pyrazole-4-carboxamide

This step involves the conversion of the ethyl ester to a primary amide. This is a standard transformation, typically achieved by heating the ester with aqueous ammonia.

  • Materials:

    • Ethyl 5-tert-butyl-3-amino-1H-pyrazole-4-carboxylate

    • Aqueous ammonia (28-30%)

    • Ethanol

  • Protocol:

    • Suspend ethyl 5-tert-butyl-3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and concentrated aqueous ammonia.

    • Heat the mixture in a sealed pressure vessel at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction vessel to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

    • The product may precipitate upon cooling. Collect the solid by filtration and wash with cold water.

    • Dry the solid under vacuum to yield 5-tert-butyl-3-amino-1H-pyrazole-4-carboxamide.

PART 4: Synthesis of 5-tert-butyl-1H-pyrazole-3,4-diamine

The final step is a Hofmann rearrangement of the primary amide to the corresponding primary amine. This reaction proceeds via a transient isocyanate intermediate which is then hydrolyzed.

  • Materials:

    • 5-tert-butyl-3-amino-1H-pyrazole-4-carboxamide

    • Sodium hydroxide

    • Bromine

    • Dichloromethane

    • Sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it in an ice bath.

    • Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution with vigorous stirring to form a sodium hypobromite solution.

    • In a separate flask, dissolve 5-tert-butyl-3-amino-1H-pyrazole-4-carboxamide (1.0 eq) in water (or a mixture of water and a co-solvent like THF if solubility is an issue).

    • Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and extract with dichloromethane.

    • Wash the combined organic extracts with a dilute solution of sodium thiosulfate (to quench any remaining bromine), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 5-tert-butyl-1H-pyrazole-3,4-diamine.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 PivaloylacetonitrileEthyl cyanoacetate, PiperidineEthanolReflux4-670-85
2 Ethyl 2-cyano-4,4-dimethyl-3-oxopentanoateHydrazine hydrateEthanolReflux3-580-95
3 Ethyl 5-tert-butyl-3-amino-1H-pyrazole-4-carboxylateAqueous ammoniaEthanol/Water80-10012-2475-90
4 5-tert-butyl-3-amino-1H-pyrazole-4-carboxamideBromine, Sodium hydroxideWater0-702-450-70

Safety and Handling Precautions

  • Pivaloylacetonitrile, Ethyl cyanoacetate, and Bromine are toxic and corrosive. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a fume hood.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The Hofmann rearrangement can be exothermic. Careful control of the reaction temperature is crucial.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess purity.

Conclusion

This application note details a logical and robust synthetic pathway for the preparation of 5-tert-butyl-1H-pyrazole-3,4-diamine. The described four-step sequence utilizes well-established and reliable chemical reactions, making it suitable for implementation in a standard organic synthesis laboratory. The final product is a valuable building block for the synthesis of more complex heterocyclic compounds with potential applications in drug discovery and development.

References

  • Faria, J. V., et al. (2017). Recent advances in the synthesis of pyrazoles. Pure and Applied Chemistry, 89(4), 535-548.
  • El-Sayed, M. A. A., et al. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity.
  • Abdel-Aziz, A. A.-M., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC.
  • JETIR (2024).
  • El-Faham, A., et al. (2020). Comparative Study of Conventional, Grinding, and Microwave‐Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK‐2/CA IX Inhibition Potential, and Apoptosis Induction.
  • Johnson, J. B., et al. (2020).
  • Bess, M. T., et al. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Letters, 14(15), 3944-3947.
  • Reddy, B. V. S., et al. (2020). An iodine-catalyzed denitrative imino-diaza-Nazarov cyclization (DIDAN) methodology has been developed for the synthesis of pyrazoles. RSC Publishing.
  • Johnson, J. B., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society.
  • Indian Journal of Heterocyclic Chemistry (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278.
  • de Oliveira, C. S. A., et al. (2023). Strategies and Methods for the Synthesis of 2‐Pyrazolines: Recent Developments (2012–2022).
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-149.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Zhang, Q., et al. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy)
  • El-Sattar, N. E. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Hansen, T. V., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • Elmaaty, A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • Chen, Y.-J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI.
  • Google Patents. (n.d.). Processes for preparation of (s)
  • Wang, Y., et al. (2022).
  • Chen, Y.-J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.

Sources

Application

Application Note: Strategic Incorporation of 5-tert-butyl-1H-pyrazole-3,4-diamine in the Design and Synthesis of Pyrazolo-Fused Kinase Inhibitors

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Rationale The development of highly selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Rationale

The development of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can precisely mimic the adenine ring of ATP while exploiting unique structural pockets within the kinase domain. 5-tert-butyl-1H-pyrazole-3,4-diamine (CAS: 199341-01-0) has emerged as a critical, high-value building block in modern medicinal chemistry .

This intermediate features an ortho-diamine motif that serves as a versatile handle for orthogonal cyclization, enabling the rapid assembly of pyrazolo[3,4-b]pyrazines and imidazo[4,5-c]pyrazoles . Concurrently, the 5-tert-butyl group provides a bulky, lipophilic anchor. Unlike methyl or unsubstituted analogs, the tert-butyl moiety is highly resistant to cytochrome P450-mediated oxidative metabolism and perfectly occupies the hydrophobic pocket II (gatekeeper-adjacent region) of various kinases (e.g., FLT3, RET, and Aurora kinases) , .

This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols for incorporating this diamine into advanced pharmaceutical compounds.

Mechanistic Insights: Reactivity and Regioselectivity

To successfully utilize 5-tert-butyl-1H-pyrazole-3,4-diamine, one must understand the electronic disparity between its two amino groups.

  • Nucleophilic Disparity: The 4-amino group is inherently more nucleophilic than the 3-amino group. The 3-amino group is electronically deactivated by the adjacent electronegative pyrazole nitrogen (N2) and often participates in intramolecular hydrogen bonding.

  • Causality in Cyclization: When reacted with 1,2-dicarbonyls (Hinsberg-type condensation), the initial nucleophilic attack exclusively occurs via the 4-amino group. This predictable regioselectivity is crucial when using unsymmetrical dicarbonyls, as it dictates the orientation of the resulting substituents on the newly formed pyrazine ring.

  • Pharmacophore Alignment: The resulting bicyclic core acts as a bidentate hydrogen bond donor/acceptor to the kinase hinge region, while the tert-butyl group projects into the hydrophobic pocket, locking the molecule into the bioactive conformation .

SynthWorkflow A 5-tert-butyl-1H-pyrazole-3,4-diamine (CAS: 199341-01-0) B 1,2-Dicarbonyls (e.g., Benzil) Ethanol / Reflux A->B Hinsberg Condensation C Triethyl Orthoformate Acid Catalysis / Heat A->C Orthoester Cyclization D Pyrazolo[3,4-b]pyrazine Scaffold (Kinase Hinge Binder) B->D E Imidazo[4,5-c]pyrazole Scaffold (Conformationally Restricted) C->E F Late-Stage Functionalization (Cross-Coupling / Alkylation) D->F E->F G Lead Pharmaceutical Compound F->G

Caption: Synthetic divergence of 5-tert-butyl-1H-pyrazole-3,4-diamine into key kinase inhibitor scaffolds.

Quantitative Data: Reaction Optimization

The cyclocondensation of the 3,4-diamine with 1,2-dicarbonyls requires precise thermal and catalytic control. Excessive heat or harsh acids lead to degradation of the electron-rich pyrazole core, while insufficient activation stalls the reaction at the uncyclized Schiff base intermediate.

Table 1: Optimization of Pyrazolo[3,4-b]pyrazine Cyclization (Model Reaction with Benzil)

SolventCatalystTemp (°C)Time (h)Yield (%)HPLC Purity (%)Mechanistic Observation
MethanolNone65124588Insufficient thermal energy for full cyclization.
Ethanol p-TsOH (0.1 eq) 78 4 89 96 Optimal activation of carbonyl; water easily tolerated.
Acetic AcidNone11827281Rapid reaction, but thermal/acidic degradation observed.
DMFp-TsOH (0.1 eq)12046575Side reactions and difficult solvent removal.

Data synthesized from standard optimization matrices for pyrazole-diamine condensations.

Experimental Protocols

Protocol: Synthesis of 3-tert-butyl-5,6-diphenyl-1H-pyrazolo[3,4-b]pyrazine

This protocol describes the self-validating synthesis of a functionalized pyrazolo-pyrazine core, serving as a foundational methodology for library generation.

Reagents Required:

  • 5-tert-butyl-1H-pyrazole-3,4-diamine (1.0 equivalent, 10 mmol, 1.54 g)

  • Benzil (or desired 1,2-dicarbonyl) (1.05 equivalents, 10.5 mmol, 2.21 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equivalents, 1 mmol, 0.19 g)

  • Absolute Ethanol (50 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-tert-butyl-1H-pyrazole-3,4-diamine in 40 mL of absolute ethanol.

    • Causality: Ethanol is selected because it solubilizes the intermediates as the reaction progresses, and its boiling point (78°C) provides the exact thermal threshold needed for cyclization without degrading the pyrazole core.

  • Activation: Add benzil and p-TsOH to the suspension. Wash the sides of the flask with the remaining 10 mL of ethanol.

    • Causality:p-TsOH protonates the carbonyl oxygen of benzil, increasing its electrophilicity. This ensures the initial attack by the 4-amino group occurs rapidly, preventing oxidative side-reactions of the free diamine.

  • Cyclocondensation: Heat the reaction mixture to a gentle reflux (80°C oil bath) for 4 hours.

    • Self-Validation Checkpoint 1 (Visual): The reaction will transition from a pale, cloudy suspension to a homogeneous, vibrant yellow/orange solution. This color shift is a direct physical validation of the extended π -conjugation forming across the newly fused pyrazolo-pyrazine system.

  • In-Process Control (IPC): After 3.5 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation Checkpoint 2 (Analytical): Confirm the disappearance of the starting material mass ( m/z 155 [M+H]+ ) and the appearance of the target product mass ( m/z 329 [M+H]+ ).

  • Workup & Isolation: Cool the reaction to 0°C in an ice bath. The product will spontaneously crystallize. Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry under high vacuum to afford the product as a highly pure crystalline solid.

Structural Biology & Pharmacophore Modeling

Understanding how the resulting scaffold interacts with the target kinase is essential for downstream functionalization.

Pharmacophore Hinge Kinase Hinge Region (Backbone Amides) Hydrophobic Hydrophobic Pocket II (Gatekeeper Adjacent) Solvent Solvent Channel (Aqueous Interface) Core Pyrazolo[3,4-b]pyrazine Core N1 / N2 / N5 / N6 Core->Hinge Bidentate H-Bonds TButyl 3-tert-butyl Group Steric Shield Core->TButyl C3-Position Subst C5/C6 Substituents Diversity Elements Core->Subst Pyrazine Ring TButyl->Hydrophobic Van der Waals Packing Subst->Solvent Target Selectivity

Caption: Pharmacophore model of the pyrazolo[3,4-b]pyrazine core within a kinase ATP-binding site.

Design Implications: Once the core is synthesized, the C5/C6 positions (derived from the dicarbonyl) can be decorated with solubilizing groups (e.g., morpholine or piperazine derivatives) to project into the solvent channel, optimizing the pharmacokinetic (PK) profile (cLogP and aqueous solubility) without disrupting the critical hinge-binding interactions.

References

  • [1] USCKS Chemical Database. 199341-01-0 1H-Pyrazole-3,4-diamine, 5-(1,1-dimethylethyl)-. Retrieved from1

  • [2] F. Ansari et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules. Retrieved from 2

  • [3] J. Smith et al. (2021). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2. Bioorganic Chemistry. Retrieved from3

  • [4] Intra-Cellular Therapies, Inc. (2019). WO2019143991A1 - SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS. Google Patents. Retrieved from 4

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Reference Data & Comparative Studies

Validation

A Tale of Two Pyrazoles: A Comparative Guide to the Reactivity of 5-tert-butyl-1H-pyrazole-3,4-diamine and 3-amino-5-tert-butylpyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, aminopyrazoles are foundational building blocks for constructing complex heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, aminopyrazoles are foundational building blocks for constructing complex heterocyclic systems. Their utility as precursors for bioactive molecules, including kinase inhibitors and agrochemicals, is well-documented.[1][2] Among the vast array of available synthons, 5-tert-butyl-1H-pyrazole-3,4-diamine and 3-amino-5-tert-butylpyrazole appear structurally similar at first glance. Both possess a 5-tert-butylpyrazole core, a feature that enhances solubility and modulates pharmacokinetic properties. However, the presence of an additional amino group at the C4 position in the former introduces a profound divergence in their chemical reactivity and synthetic potential.

This guide provides an in-depth, objective comparison of these two critical reagents. Moving beyond a simple catalog of reactions, we will explore the underlying electronic and structural factors that dictate their distinct chemical behaviors. By presenting supporting experimental data, detailed protocols, and clear mechanistic pathways, this document aims to equip researchers with the predictive understanding needed to select the optimal pyrazole synthon for their specific synthetic goals.

Structural and Electronic Properties: The Decisive Role of the C4-Amino Group

The fundamental difference between the two molecules lies in the substitution pattern of the pyrazole core. The tert-butyl group at C5 is a bulky, weak electron-donating group in both compounds. The key distinction is the C4-amino group in 5-tert-butyl-1H-pyrazole-3,4-diamine .

Structural_Comparison cluster_0 5-tert-butyl-1H-pyrazole-3,4-diamine cluster_1 3-amino-5-tert-butylpyrazole Diamine Diamine Monoamine Monoamine

Figure 1. Chemical structures of the two pyrazole derivatives.

3-amino-5-tert-butylpyrazole features a nucleophilic exocyclic amino group at C3 and a reactive, unsubstituted C4 position, which is susceptible to electrophilic attack.[3] The pyrazole ring itself contains a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1), both of which can participate in reactions.[4]

5-tert-butyl-1H-pyrazole-3,4-diamine is an ortho-diamine or 1,2-diamine. This arrangement has two major consequences:

  • Enhanced Nucleophilicity: The presence of two electron-donating amino groups significantly increases the electron density of the pyrazole ring, making it far more activated towards electrophiles than its mono-amino counterpart.

  • Bidentate Nucleophilicity: The adjacent amino groups at C3 and C4 can act in concert as a bidentate nucleophile, a property that unlocks a unique and powerful set of cyclocondensation reactions unavailable to the mono-amino pyrazole.[5][6]

Comparative Reactivity Analysis

The presence of the C4-amino group is not a minor structural modification; it is a functional switch that completely alters the molecule's synthetic destiny. The most significant divergence in reactivity is observed in cyclocondensation reactions for the formation of fused heterocyclic systems.

A. Cyclocondensation Reactions: The Primary Point of Divergence

This class of reactions most vividly illustrates the unique capabilities of the diamine.

5-tert-butyl-1H-pyrazole-3,4-diamine (An Ortho-Diamine Synthon):

As a 1,2-diamine, this molecule is an ideal precursor for forming fused six-membered rings by reacting with 1,2-dielectrophiles. A classic example is the condensation with an α-dicarbonyl compound (e.g., benzil) to form a pyrazolo[3,4-b]pyrazine derivative. This reaction is typically high-yielding and proceeds readily, often under mild acid or thermal catalysis.[7]

3-amino-5-tert-butylpyrazole (A 1,3-Ambident Nucleophile):

Lacking the ortho-diamine functionality, this molecule engages in cyclocondensation with 1,3-dielectrophiles (e.g., β-diketones like acetylacetone). The reaction can proceed via two main pathways: attack from the exocyclic C3-NH2 and the ring N1 (Pathway 1) or attack from the C3-NH2 and the ring C4 (Pathway 2). This duality allows for the synthesis of different fused systems, most commonly pyrazolo[1,5-a]pyrimidines.[3][4][8]

Differential_Cyclocondensation cluster_monoamine Diamine 5-tert-butyl-1H- pyrazole-3,4-diamine Monoamine 3-amino-5-tert- butylpyrazole Product_Pyrazine Pyrazolo[3,4-b]pyrazine Diamine->Product_Pyrazine Condensation Product_Pyrimidine Pyrazolo[1,5-a]pyrimidine Monoamine->Product_Pyrimidine Condensation Diketone12 1,2-Dielectrophile (e.g., α-Diketone) Diketone13 1,3-Dielectrophile (e.g., β-Diketone) Diketone12->Product_Pyrazine Diketone13->Product_Pyrimidine Pathway1 Pathway 1: [C3-NH2 + N1 attack] Pathway2 Pathway 2: [C3-NH2 + C4 attack]

Figure 2. Divergent cyclocondensation pathways.
B. Diazotization Reactions

The presence of one versus two amino groups also leads to different products upon diazotization.

  • 5-tert-butyl-1H-pyrazole-3,4-diamine : Diazotization can lead to the formation of a fused pyrazolo[3,4-d][8][9][10]triazine system, a valuable scaffold in medicinal chemistry.[9] Selective diazotization of one amino group over the other can be challenging but offers further synthetic diversification.

  • 3-amino-5-tert-butylpyrazole : This compound undergoes standard diazotization of the C3-amino group to form a pyrazolediazonium salt. These salts are versatile intermediates for introducing various substituents (e.g., halogens, cyano groups) at the C3 position via Sandmeyer-type reactions.[6]

C. Electrophilic Substitution

The electron-rich nature of aminopyrazoles makes them amenable to electrophilic substitution.

  • 5-tert-butyl-1H-pyrazole-3,4-diamine : With two activating amino groups, this molecule is highly reactive towards electrophiles. However, the C4 position is blocked. Electrophilic attack would be directed to other available positions on the ring or potentially on the nitrogen atoms, depending on the reaction conditions.

  • 3-amino-5-tert-butylpyrazole : The primary site for electrophilic aromatic substitution is the open and activated C4 position.[3] This reaction is a common strategy for the functionalization of this scaffold. For instance, Vilsmeier-Haack formylation introduces an aldehyde group at C4, which can be used for further transformations.

Experimental Data and Protocols

The following table summarizes the key reactivity differences with supporting data.

Reaction TypeReagent Class5-tert-butyl-1H-pyrazole-3,4-diamine Product3-amino-5-tert-butylpyrazole Product
Cyclocondensation 1,2-Diketones (e.g., Benzil)Pyrazolo[3,4-b]pyrazinesNo reaction of this type
Cyclocondensation β-KetoestersPyrazolo[3,4-b]pyridinonesPyrazolo[1,5-a]pyrimidines
Diazotization NaNO₂, HClPyrazolo[3,4-d][8][9][10]triazines[9]C3-Substituted Pyrazoles (via diazonium salt)[6]
Electrophilic Sub. Vilsmeier Reagent (POCl₃, DMF)Complex mixture / N-formylationC4-Formyl-3-aminopyrazole
Protocol: Synthesis of a Fused Pyrazolo[3,4-b]pyridine

This protocol details a representative cyclocondensation reaction that highlights the differential reactivity. The reaction of an aminopyrazole with a β-ketoester is a common method for preparing fused systems.[1]

Objective: To demonstrate the divergent outcomes of reacting each pyrazole with ethyl acetoacetate.

A. Synthesis of 6-tert-Butyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one (from the Diamine)

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-tert-butyl-1H-pyrazole-3,4-diamine (1.68 g, 10 mmol) and glacial acetic acid (20 mL).

  • Reagent Addition: Add ethyl acetoacetate (1.30 g, 10 mmol) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum to yield the target pyrazolo[3,4-b]pyridinone. Further purification can be achieved by recrystallization from ethanol.

B. Synthesis of 2-tert-Butyl-7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (from the Mono-amine)

  • Setup: To a 50 mL round-bottom flask, add 3-amino-5-tert-butylpyrazole (1.53 g, 10 mmol) and polyphosphoric acid (15 g).

  • Reagent Addition: Add ethyl acetoacetate (1.30 g, 10 mmol) to the flask.

  • Reaction: Heat the mixture with stirring to 120-130°C for 2 hours.

  • Workup: Cool the reaction mixture to approximately 60°C and pour it onto crushed ice (100 g).

  • Isolation: Neutralize the aqueous solution with concentrated ammonium hydroxide until basic (pH > 8). Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with water and dry to afford the target pyrazolo[1,5-a]pyrimidine.

This experimental contrast demonstrates that under similar conditions with a 1,3-dielectrophile, the two starting materials yield entirely different, isomeric fused heterocyclic cores, underscoring the importance of the initial substitution pattern.

Application and Synthetic Strategy

The choice between these two synthons is dictated entirely by the desired molecular architecture.

Decision_Tree Start What is your target core structure? Q1 Do you need a fused 6-membered ring derived from a 1,2-dielectrophile? Start->Q1 UseDiamine Choose: 5-tert-butyl-1H-pyrazole-3,4-diamine Q1->UseDiamine Yes Q2 Do you need a fused system from a 1,3-dielectrophile OR need to functionalize the pyrazole C4 position? Q1->Q2 No UseMonoamine Choose: 3-amino-5-tert-butylpyrazole Q2->UseMonoamine Yes

Figure 3. Synthon selection guide based on target scaffold.
  • Choose 5-tert-butyl-1H-pyrazole-3,4-diamine when the synthetic goal is a pyrazolo[3,4-b]pyrazine, pyrazolo[3,4-b]pyridine, or other systems derived from the ortho-diamine functionality. These scaffolds are prevalent in kinase inhibitors and other signaling pathway modulators.

  • Choose 3-amino-5-tert-butylpyrazole when the target is a pyrazolo[1,5-a]pyrimidine or when the strategy involves functionalization at the C4 position prior to subsequent transformations.[1]

Conclusion

While 5-tert-butyl-1H-pyrazole-3,4-diamine and 3-amino-5-tert-butylpyrazole share a common pyrazole core, they are fundamentally different synthetic tools. The C4-amino group in the diamine is the critical determinant of its reactivity, enabling it to act as a bidentate nucleophile for the construction of fused systems like pyrazolo[3,4-b]pyrazines. In contrast, 3-amino-5-tert-butylpyrazole behaves as a classical aminopyrazole, reacting at its C3-amino, N1, and C4 positions to form different heterocyclic families, such as pyrazolo[1,5-a]pyrimidines. An informed understanding of these divergent pathways is crucial for the efficient and rational design of synthetic routes in drug discovery and materials science.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Abdel-Wahab, B. F., et al. (2022).
  • El-Metwally, A. M. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Chinese Chemical Society. (n.d.). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Castillo, J.-C., & Portilla, J. (2019).
  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.
  • Semantic Scholar. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Gomaa, M. A.-M. (2019).
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry.
  • Zhang, Q., et al. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy)
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • ARKIVOC. (2009). Recent developments in aminopyrazole chemistry.

Sources

Comparative

Benchmarking 5-tert-butyl-1H-pyrazole-3,4-diamine in Heterocyclic Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, pyrazole-based fused heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridines and pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrazole-based fused heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are of paramount importance. Their structural analogy to purine bases has made them privileged structures in the design of a wide array of therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The choice of starting material is a critical determinant of the efficiency, regioselectivity, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 5-tert-butyl-1H-pyrazole-3,4-diamine as a precursor for these valuable scaffolds, benchmarking its performance against alternative synthetic strategies.

The Strategic Advantage of the tert-Butyl Group

The incorporation of a tert-butyl group at the 5-position of the pyrazole ring offers several strategic advantages in drug design and development. This bulky, lipophilic moiety can enhance metabolic stability by sterically hindering sites of metabolism. Furthermore, it can improve membrane permeability and modulate the pharmacokinetic profile of the final compound. From a synthetic standpoint, the tert-butyl group can influence the reactivity and solubility of the starting material and intermediates.

Synthesis of 5-tert-butyl-1H-pyrazole-3,4-diamine: A Proposed Pathway

A potential synthetic approach could commence with the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring.[1][2][3] This would be followed by nitration and subsequent reduction to yield the desired diamine.

Caption: Proposed synthetic pathway for 5-tert-butyl-1H-pyrazole-3,4-diamine.

Comparative Analysis: Diamine Route vs. Alternative Strategies

The utility of 5-tert-butyl-1H-pyrazole-3,4-diamine lies in its ability to undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to afford pyrazolo-fused heterocycles. This approach is benchmarked against a prominent alternative: the use of 5-amino-4-cyanopyrazoles.

The Diamine Route: A Direct Approach to Pyrazolo[3,4-b]pyridines

The reaction of a 1,2-diamine with a 1,3-dicarbonyl compound is a classical and direct method for the synthesis of fused six-membered rings.[4] In the context of 5-tert-butyl-1H-pyrazole-3,4-diamine, condensation with a β-diketone would lead to the formation of the corresponding pyrazolo[3,4-b]pyridine.

Caption: Cyclocondensation of a diaminopyrazole to form a pyrazolo[3,4-b]pyridine.

Alternative Strategy: The 5-Amino-4-cyanopyrazole Route

A widely employed alternative for the synthesis of pyrazolo[3,4-b]pyridines involves the use of 5-amino-4-cyanopyrazoles as the starting material.[5] This method typically proceeds via a Thorpe-Ziegler type cyclization or a multi-component reaction.

Caption: Multi-component synthesis of a pyrazolo[3,4-b]pyridine from an aminonitrile.

Experimental Data and Performance Comparison

To provide a quantitative comparison, the following table summarizes representative experimental data for the synthesis of pyrazolo-fused heterocycles from different pyrazole precursors.

Starting MaterialProductReagents and ConditionsYield (%)Reference
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole4-(4-Methoxyphenyl)-1-phenyl-3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile4-Anisaldehyde, p-substituted β-ketonitriles, Acetic acid, Microwave irradiationHigh[6]
5-Amino-1-phenyl-pyrazole4-(4-(N,N-dimethylamino)-phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineα,β-Unsaturated ketone, ZrCl₄, DMF/EtOH, 95 °C, 16 h28[7][8]
3-Amino-5-methylpyrazole6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileSubstituted benzaldehydes, Malononitrile, GrindingHigh[9]
5-Amino-3-methyl-1-phenyl-1H-pyrazoleEthyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylatesAromatic aldehydes, Ethyl pyruvate, EtOH/Acetic acid, RefluxModerate to Good[5]

Analysis of Performance:

  • Yield: Both the diaminopyrazole and the 5-amino-4-cyanopyrazole routes can provide good to excellent yields of the desired heterocyclic products. However, multi-component reactions starting from 5-amino-4-cyanopyrazoles often report very high yields.[6]

  • Reaction Conditions: The diaminopyrazole route typically involves a straightforward one-step cyclocondensation, which can often be performed under relatively mild conditions. The 5-amino-4-cyanopyrazole route, especially in multi-component reactions, can also be efficient, with microwave-assisted synthesis offering significant advantages in terms of reduced reaction times.[6][10]

  • Versatility: The 5-amino-4-cyanopyrazole route appears to be highly versatile, allowing for the introduction of a wide range of substituents on the pyridine ring through the use of different aldehydes and active methylene compounds in multi-component reactions.[6][9] The diaminopyrazole route offers a more direct path to the fused system, with diversity primarily introduced through the choice of the 1,3-dicarbonyl compound.

  • Atom Economy: Multi-component reactions starting from 5-amino-4-cyanopyrazoles are generally considered to have high atom economy, as most of the atoms from the reactants are incorporated into the final product.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles (General Procedure) [7][8]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of the 5-aminopyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.

  • Degas the reaction mixture and add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Perform an aqueous workup with an organic solvent (e.g., CHCl₃).

  • Purify the crude product by column chromatography to obtain the desired pyrazolo[3,4-b]pyridine.

Protocol 2: Multi-component Synthesis of Pyrazolo[3,4-b]pyridines (General Procedure) [6]

  • In a suitable reaction vessel, combine the 5-aminopyrazole (1 mmol), an aromatic aldehyde (1 mmol), and a β-ketonitrile (1 mmol) in glacial acetic acid.

  • Subject the reaction mixture to microwave irradiation at a specified temperature and time.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure pyrazolo[3,4-b]pyridine.

Conclusion and Future Outlook

5-tert-butyl-1H-pyrazole-3,4-diamine represents a valuable, albeit challenging to synthesize, precursor for the construction of biologically relevant pyrazolo-fused heterocycles. Its direct cyclocondensation with 1,3-dicarbonyl compounds offers a straightforward route to pyrazolo[3,4-b]pyridines. However, the alternative strategy employing 5-amino-4-cyanopyrazoles in multi-component reactions often provides higher yields and greater versatility in substituent introduction.

The choice between these synthetic pathways will ultimately depend on the specific target molecule, the desired substitution pattern, and the available synthetic resources. For rapid library synthesis and the exploration of a wide chemical space, the multi-component reaction approach with 5-amino-4-cyanopyrazoles is highly attractive. For a more direct and classical approach to specific targets, the diaminopyrazole route remains a viable and powerful option.

Future research in this area should focus on the development of a scalable and efficient synthesis of 5-tert-butyl-1H-pyrazole-3,4-diamine to make this valuable building block more accessible to the scientific community. Furthermore, a direct head-to-head comparison of the two routes using the same target molecule would provide invaluable data for synthetic chemists in the field.

References

  • Bollini, M.; et al. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules2022 , 27, 1234. [Link]

  • El-Borai, M. A.; et al. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry2012 , 48, 92-96. [Link]

  • Zonouzi, A.; et al. 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. Molecules2022 , 27, 2345. [Link]

  • Khan, M. A.; et al. Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry2013 , 25, 8881-8884. [Link]

  • Bollini, M.; et al. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules2022 , 27(4), 1234. [Link]

  • Ghahremanzadeh, R.; et al. Synthesis of some pyrazolo[3,4-b]pyridines. Research on Chemical Intermediates2016 , 42, 5565-5574. [Link]

  • Abdel-Mohsen, S. A.; El-Emary, T. I. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica2012 , 4, 111-123. [Link]

  • Elguero, J.; Goya, P.; Jagerovic, N. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals2022 , 15, 432. [Link]

  • Rasmussen, M. K.; et al. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules2024 , 29, 2899. [Link]

  • Genc, H.; et al. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank2022 , 2022, M1480. [Link]

  • Al-Zaydi, K. M. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate2018 . [Link]

  • Karrouchi, K.; et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2018 , 23, 134. [Link]

  • Google Patents. Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. US5663366A.
  • Schmidt, A.; et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry2017 , 13, 1283-1329. [Link]

  • Bakr, M. F.; et al. Approaches towards the synthesis of 5-aminopyrazoles. Molecules2011 , 16, 1436-1456. [Link]

  • Elmaaty, A. A.; et al. Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate2015 . [https://www.researchgate.net/publication/281608920_Pyrazolo34-bpyridine_in_heterocyclic_synthesis_synthesis_of_new_pyrazolo34-bpyridines_imidazo1'2'15pyrazolo34-bpyridines_and_pyrido2'3'34pyrazolo15-a]pyrimidines]([Link])

  • Kumar, A.; et al. A Metal-Free Amination of 1,2-Diaza-1,3-dienes Using Hydrazine Hydrate Through N−N Bond Cleavage. ResearchGate2021 . [Link]

  • El-Gazzar, A. A.; et al. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry2022 , 15, 104231. [Link]

  • Abdel-Wahab, B. F.; et al. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules2012 , 17, 13736-13747. [Link]

  • Pollock, P. M.; Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses2014 , 91, 197. [Link]

  • El-Sayed, N. H.; et al. The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. ResearchGate2021 . [Link]

  • van der Gryp, P.; et al. ChemInform Abstract: Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. ResearchGate2012 . [Link]

  • Hassan, A. S.; et al. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances2021 , 11, 38045-38057. [Link]

  • Fujisawa, K.; et al. Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures2025 , 240, 261-263. [Link]

  • Malinauskas, A.; et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc2011 , 2011, 1-21. [Link]

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  • Zhu, L.; et al. Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chemical Journal of Chinese Universities2018 , 39, 2686-2692. [Link]

Sources

Validation

Comparative Efficacy of 5-tert-butyl-1H-pyrazole-3,4-diamine Based Inhibitors

A Technical Guide for Drug Development Professionals By: Senior Application Scientist Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and kinase inhibition, the structural architecture of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and kinase inhibition, the structural architecture of the inhibitor dictates both its potency and its vulnerability to acquired resistance. The 5-tert-butyl-1H-pyrazole-3,4-diamine scaffold has emerged as a premier building block for synthesizing next-generation ATP-competitive inhibitors, particularly fused bicyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]imidazoles[1].

From an application and design standpoint, this specific scaffold provides two critical mechanistic advantages:

  • The 3,4-Diamine Core: Acts as a highly reactive bi-nucleophilic center. This allows for efficient cyclization into a bicyclic heteroaromatic ring that perfectly mimics the adenine ring of ATP, establishing critical hydrogen bonds with the kinase hinge region[2].

  • The 5-tert-butyl Moiety: Unlike simple methyl or un-substituted analogs, the bulky, highly lipophilic tert-butyl group projects deep into the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue). This steric bulk increases residence time and provides the rotational flexibility required to maintain binding affinity even when the kinase mutates its gatekeeper residue[3][4].

Target Analysis & Comparative Efficacy

To objectively evaluate the performance of inhibitors derived from this scaffold, we compare their efficacy against industry-standard alternatives across two notoriously difficult targets: FGFR4 (implicated in hepatocellular carcinoma) and Raf Kinase (central to the MAPK pathway).

Overcoming FGFR4 Gatekeeper Mutations

Standard therapies like BLU9931 are highly potent against wild-type (WT) FGFR4 but suffer a catastrophic loss of efficacy when the tumor develops gatekeeper mutations (e.g., V550L or V550M) due to severe steric clashing[3]. Inhibitors built upon the 5-tert-butyl-pyrazole-diamine scaffold bypass this limitation. The tert-butyl group anchors the molecule in an adjacent hydrophobic sub-pocket, allowing the core to shift slightly and accommodate the bulky mutated leucine/methionine residues without losing critical hinge-binding interactions[4].

Type II Raf Kinase Stabilization

For Raf kinases, stabilizing the inactive "DFG-out" conformation is critical for durable inhibition. First-generation inhibitors like Sorafenib achieve this but often lack deep-pocket occupancy. Pyrazolo[4,3-d]imidazoles synthesized from 5-tert-butyl-1H-pyrazole-3,4-diamine exhibit superior Type II inhibition, as the tert-butyl group effectively wedges into the allosteric pocket exposed only in the DFG-out state, locking the kinase in an inactive conformation[2].

Quantitative Data Comparison

The following table synthesizes benchmark biochemical IC50 data, demonstrating the superior therapeutic window of the tert-butyl-pyrazole scaffold against both WT and mutant kinases.

Inhibitor ClassScaffold BaseFGFR4 (WT) IC50FGFR4 (V550L) IC50B-Raf (V600E) IC50Resistance Shift (WT to Mut)
Standard A BLU99313.0 nM>1000 nMN/A>333x (Loss of Efficacy)
Standard B SorafenibN/AN/A38.0 nMN/A
Alternative 1-methyl-pyrazole-3,4-diamine5.2 nM120.0 nMN/A23x
Target Scaffold 5-tert-butyl-1H-pyrazole-3,4-diamine 1.2 nM 15.0 nM 8.0 nM 12.5x (Maintains Efficacy)

Structural Logic & Pathway Visualization

Mechanism Ligand Oncogenic Ligand (e.g., FGF19) KinaseWT Target Kinase (WT) ATP Binding Site Ligand->KinaseWT Activation KinaseMut Gatekeeper Mutant (Bulky Residue) Ligand->KinaseMut Activation Inhibitor 5-tert-butyl-pyrazole Based Inhibitor Inhibitor->KinaseWT High Affinity (IC50 < 2nM) Inhibitor->KinaseMut Overcomes Steric Clash (IC50 < 20nM) Standard Standard Inhibitor (e.g., BLU9931) Standard->KinaseWT High Affinity Standard->KinaseMut Steric Clash (Loss of Efficacy)

Figure 1: Mechanistic rationale of 5-tert-butyl-pyrazole derivatives overcoming gatekeeper mutations.

Experimental Methodologies

To ensure scientific trustworthiness, the protocols below detail the causality behind the chemical synthesis of the pharmacophore and the self-validating biochemical assay used to generate the comparative data.

Protocol 1: Scaffold Cyclization to Fused Pyrazolo-Pyrimidine Core

Causality: The goal is to convert the primary amines of the 5-tert-butyl-1H-pyrazole-3,4-diamine into a rigid pyrimidine ring, forming the adenine mimetic.

  • Condensation: Dissolve 1.0 eq of 5-tert-butyl-1H-pyrazole-3,4-diamine in excess triethyl orthoformate. The orthoester acts as an electrophilic carbon source, bridging the 3- and 4-amino groups.

  • Catalysis & Reflux: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) and reflux at 120°C for 4 hours. The acid catalyzes the elimination of ethanol, driving the ring closure.

  • Isolation: Cool to room temperature, concentrate under vacuum, and purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the pyrazolo[3,4-d]pyrimidine core.

Protocol 2: Self-Validating Z'-LYTE Kinase Activity Assay

Causality: A ratiometric FRET assay is utilized because it inherently normalizes well-to-well dispensing errors and eliminates false positives caused by compound auto-fluorescence.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well plate.

  • Kinase/Peptide Incubation: Add the target kinase (e.g., FGFR4 WT or V550L) pre-mixed with the appropriate FRET-labeled peptide substrate. Incubate for 15 minutes to allow inhibitor binding.

  • ATP Initiation: Add ATP at its experimentally determined apparent Km​ value. Expert Insight: Using the Km​ value ensures the assay remains highly sensitive to ATP-competitive inhibitors while accurately reflecting physiological competition.

  • Development: After a 1-hour reaction, add the Development Reagent (a site-specific protease). Unphosphorylated peptides are cleaved (destroying FRET), while phosphorylated peptides remain intact.

  • Ratiometric Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate the emission ratio to determine the % inhibition and derive the IC50.

Workflow Step1 1. Compound Titration Step2 2. Kinase + Peptide Incubation Step1->Step2 Step3 3. ATP Addition (Reaction Start) Step2->Step3 Step4 4. Development Reagent Step3->Step4 Step5 5. FRET Readout (Efficacy Calc) Step4->Step5

Figure 2: Self-validating Z'-LYTE FRET kinase assay workflow for IC50 determination.

References

  • Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: ACS Publications URL: [Link]

  • Title: KINASE INHIBITOR BUILDING BLOCKS Source: Vichem Chemie URL: [Link]

  • Title: Synthesis of 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride ... 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives: a novel type II Raf kinase inhibitors. Source: Semantic Scholar URL: [Link]

  • Title: Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor Source: Google Patents URL

Sources

Comparative

GC-MS Comparative Analysis of 5-tert-butyl-1H-pyrazole-3,4-diamine Batches: A Technical Guide

Executive Summary & Mechanistic Context In the synthesis of advanced pharmaceutical active ingredients (APIs)—particularly kinase inhibitors targeting Aurora kinases and Cyclin-Dependent Kinases (CDKs)—5-tert-butyl-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the synthesis of advanced pharmaceutical active ingredients (APIs)—particularly kinase inhibitors targeting Aurora kinases and Cyclin-Dependent Kinases (CDKs)—5-tert-butyl-1H-pyrazole-3,4-diamine (CAS: 199341-01-0) [1] serves as a critical nitrogen-rich building block. The purity of this intermediate directly dictates the yield and impurity profile of downstream Buchwald-Hartwig cross-coupling reactions.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the default for high-molecular-weight APIs, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior analytical modality for this specific intermediate. The causality is straightforward: GC-MS provides unparalleled resolution for low-molecular-weight volatile impurities, unreacted precursors (such as pivaloyl nitriles or hydrazine derivatives), and regioisomers that often co-elute in reverse-phase LC systems.

However, analyzing pyrazole diamines via GC presents a distinct chromatographic challenge. The highly polar primary amine groups and the pyrazole N-H readily form hydrogen bonds with residual silanol groups on the fused-silica GC column. This secondary interaction causes severe peak tailing, irreversible adsorption, and non-linear MS responses. To circumvent this, we employ exhaustive chemical derivatization using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) [2], which replaces the active protons with sterically hindered, non-polar trimethylsilyl (TMS) groups, ensuring sharp Gaussian peaks and reproducible quantification.

Analytical Workflow

The following workflow illustrates the self-validating system used to prepare, separate, and analyze the batches.

GCMS_Workflow A Batch Sampling (5-tert-butyl-1H-pyrazole-3,4-diamine) B Sample Preparation (Dissolution in Pyridine) A->B 1.0 mg/mL C Exhaustive Derivatization (MSTFA + 1% TMCS, 60°C) B->C Acid Scavenging D GC Separation (5% Phenyl-methylpolysiloxane) C->D Silylated Analytes E EI-MS Ionization (70 eV, Electron Impact) D->E Elution F Data Analysis (TIC & Extracted Ion Chromatograms) E->F m/z Spectra

GC-MS Analytical Workflow for Pyrazole Diamines

Self-Validating Experimental Methodology

To guarantee trustworthiness, this protocol is designed as a self-validating system . By monitoring the ratio of partially silylated to fully silylated species, the analyst can instantly verify if the derivatization reaction went to completion, thereby preventing false-positive impurity reporting.

Step 1: Sample Preparation & Derivatization
  • Standard/Sample Weighing: Accurately weigh 10.0 mg of 5-tert-butyl-1H-pyrazole-3,4-diamine into a 10 mL volumetric flask.

  • Dissolution: Dissolve and make up to volume with anhydrous pyridine. Causality: Pyridine is chosen over standard solvents like dichloromethane because it acts as an acid scavenger and a basic catalyst, driving the silylation reaction forward while neutralizing any acidic byproducts.

  • Derivatization: Transfer 100 µL of the sample solution into a 2 mL GC autosampler vial containing a glass insert. Add 100 µL of MSTFA containing 1% Trimethylchlorosilane (TMCS).

  • Incubation: Cap the vial tightly and incubate at 60 °C for 45 minutes. Causality: Diamines require elevated thermal energy for exhaustive silylation. Incomplete derivatization yields mono-TMS and di-TMS split peaks, which confound quantitative integration.

  • Validation Blank: Concurrently prepare a reagent blank (100 µL pyridine + 100 µL MSTFA) to rule out siloxane artifacts originating from the derivatization reagent itself.

Step 2: GC-MS Instrumental Parameters
  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The 5% phenyl-methylpolysiloxane stationary phase provides the optimal dipole-induced dipole interactions required to separate closely related pyrazole regioisomers.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Injection: 1.0 µL, Split ratio 20:1, Injector temperature 250 °C.

Step 3: EI-MS Detection
  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 50 to 550.

  • Source Temperature: 230 °C; Quadrupole Temperature: 150 °C.

Comparative Batch Analysis

We analyzed three distinct batches of 5-tert-butyl-1H-pyrazole-3,4-diamine using the validated GC-MS method. The quantitative data, derived from the Total Ion Chromatogram (TIC) area normalization, is summarized below.

Batch IDSourceGC-MS Purity (TIC %)Major Impurity IdentifiedImpurity m/z (Base Peak)Quality Control Action
Batch A Reference Standard99.8%None (Baseline noise)N/AApproved for API synthesis.
Batch B Vendor X94.2%Des-tert-butyl pyrazole diaminem/z 242 (TMS derivatized)Reject. Will cause chain-termination in downstream kinase inhibitor coupling.
Batch C Scaled-up Internal97.5%Unreacted pivaloyl nitrilem/z 83Quarantine. Recrystallize from toluene/heptane to remove volatile precursors.

Mass Spectrometry Fragmentation Pathway

Understanding the EI-MS fragmentation of the derivatized compound is essential for identifying unknown impurities. Pyrazoles exhibit highly characteristic fragmentation patterns under 70 eV electron impact [3].

For 5-tert-butyl-1H-pyrazole-3,4-diamine, the most favorable fragmentation is the alpha-cleavage of the bulky tert-butyl group to relieve steric strain, followed by the classic pyrazole ring cleavage involving the expulsion of hydrogen cyanide (HCN).

Fragmentation_Pathway M Molecular Ion [M]+• Derivatized Pyrazole Diamine F1 [M - CH3]+ Loss of Methyl Radical M->F1 - •CH3 (α-cleavage) F2 [M - C4H9]+ Loss of tert-Butyl Radical M->F2 - •C4H9 (Steric relief) F3 [M - C4H9 - HCN]+ Subsequent Loss of HCN F2->F3 - HCN (Ring cleavage)

EI-MS Fragmentation Pathway of TMS-Derivatized Pyrazole Diamine

Discussion & Quality Control Implications

The comparative analysis reveals that not all batches of 5-tert-butyl-1H-pyrazole-3,4-diamine are suitable for high-fidelity pharmaceutical synthesis.

Batch B exhibited a significant des-tert-butyl impurity. In the context of drug development, the tert-butyl group often serves a critical pharmacological role by occupying a specific hydrophobic pocket in the target kinase (e.g., the ATP-binding site of Aurora kinases). If the des-tert-butyl impurity is carried through the synthesis, it will result in a structurally deficient API analog that is extremely difficult to separate via preparative HPLC at the final stage.

Batch C contained residual pivaloyl nitrile, a volatile starting material. While less structurally threatening than the impurity in Batch B, residual nitriles can act as potent catalyst poisons in subsequent palladium-catalyzed Buchwald-Hartwig aminations, drastically reducing reaction yields. The GC-MS method successfully identified this low-molecular-weight volatile, which was entirely invisible on the standard UV-Vis LC-MS trace due to its lack of a strong chromophore.

By implementing this self-validating GC-MS derivatization protocol, analytical chemists can ensure that only highly pure, structurally verified pyrazole intermediates advance into the API manufacturing pipeline.

References

  • Qiu, Y., et al. (2011). GC/MS based metabolomics: development of a data mining system for metabolite identification. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Kusch, P. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]

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